Beta-Amyloid(1-14),mouse,rat

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Beta-Amyloid(1-14),mouse,rat is a 1 to 14 fragment of Amyloid-β peptide.

Aplicaciones Científicas De Investigación

Alzheimer's Disease and Amyloid Aggregation

Beta-Amyloid(1-14) in mice and rats is significant in Alzheimer's disease research. Studies show that rodent and human sequences of Alzheimer's amyloid beta A4 share similar properties, including the ability to form filaments in vitro and solubility under physiological conditions (Hilbich et al., 1991). Additionally, the role of species-specific primary structure differences in Aβ42 assembly and neurotoxicity has been explored, indicating that assembly quaternary structure and organismal responses to toxic peptide assemblies mediate neuropathogenic effects, rather than just Aβ sequence differences (Roychaudhuri et al., 2015).

Neurotoxicity and Cellular Impact

Chronic application of beta amyloid fragment 25-35 has been studied for its neurotoxic effects in rat hippocampal neurons, suggesting a role in programmed neuronal death, which is significant in understanding Alzheimer's pathology (Forloni et al., 1993). Research also shows that human Aβ directly produces hydrogen peroxide through metal ion reduction, linking Aβ accumulation to oxidative stress in Alzheimer's disease (Huang et al., 1999).

Transgenic Models and Beta-Amyloid Precursor Protein

Transgenic mouse models overexpressing amyloid precursor protein (APP) provide insights into Alzheimer's disease-like histopathology and neurodegeneration. These models, like the PDAPP transgenic mouse, show regionally specific Aβ deposition and cognitive impairments, making them valuable for AD research (Johnson-Wood et al., 1997). Another study on mice with a modified β-amyloid precursor protein gene revealed behavioral and anatomical deficits, highlighting the importance of beta-APP in cognitive function and brain structure (Müller et al., 1994).

Therapeutic Approaches and Vaccine Studies

Research into Aβ peptide vaccination has shown potential in preventing memory loss in animal models of Alzheimer's disease, suggesting a possible therapeutic approach for AD (Morgan et al., 2000).

Propiedades

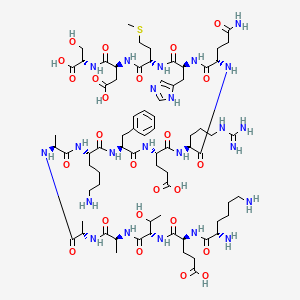

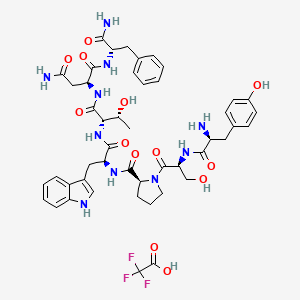

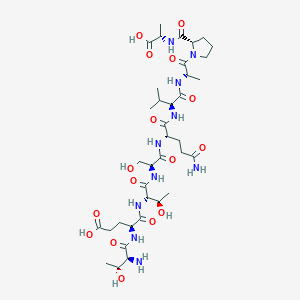

Fórmula molecular |

C₆₉H₉₅N₂₁O₂₄ |

|---|---|

Peso molecular |

1603.70 |

Secuencia |

One Letter Code: DAEFGHDSGFEVRH |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.